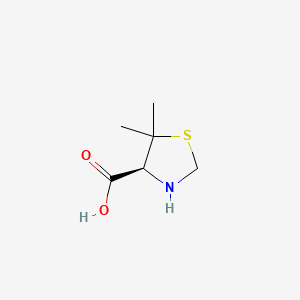

(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE

Description

The exact mass of the compound (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-6(2)4(5(8)9)7-3-10-6/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQQFSDIECYOQV-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](NCS1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384704 | |

| Record name | (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22916-26-3 | |

| Record name | (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-5,5-Dimethylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-4-Carboxy-5,5-dimethylthiazolidine: A Foundational Scaffold in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Thiazolidine Core - A Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, certain molecular scaffolds consistently emerge as keystones in the development of novel therapeutics. The thiazolidine ring system, a heterocyclic motif containing both sulfur and nitrogen, is one such "privileged structure." Its utility is rooted in its conformational rigidity, which allows for the precise spatial orientation of appended functional groups, and its capacity to engage in a variety of non-covalent interactions with biological targets. This guide provides an in-depth technical overview of a particularly valuable derivative: (S)-4-Carboxy-5,5-dimethylthiazolidine. We will explore its synthesis, chemical properties, and its pivotal role as a versatile building block in the creation of innovative pharmaceuticals, from established antibiotics to next-generation anticancer agents.

I. Physicochemical Properties and Structural Attributes

(S)-4-Carboxy-5,5-dimethylthiazolidine is a chiral molecule whose structural features are central to its utility in stereoselective synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂S | |

| Molecular Weight | 161.22 g/mol | |

| Appearance | White to off-white powder | Inferred from related compounds |

| Chirality | (S)-configuration at C4 |

The gem-dimethyl substitution at the C5 position introduces a significant steric constraint, influencing the puckering of the thiazolidine ring and restricting the conformational freedom of the molecule. This pre-organization is highly advantageous in drug design, as it can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and selectivity. The carboxylic acid and secondary amine functionalities provide convenient handles for further chemical modification, such as amide bond formation in peptide synthesis or the introduction of diverse substituents to explore structure-activity relationships (SAR).

II. Synthesis of (S)-4-Carboxy-5,5-dimethylthiazolidine: A Foundational Protocol

The most common and efficient synthesis of 4-carboxy-5,5-dimethylthiazolidine derivatives involves the condensation of D-penicillamine with an appropriate aldehyde or ketone.[1] The use of the D-enantiomer of penicillamine directly yields the desired (S)-configuration at the 4-position of the thiazolidine ring. What follows is a detailed, self-validating protocol adapted from established procedures for similar structures.[2]

Experimental Protocol: Synthesis of (S)-4-Carboxy-5,5-dimethylthiazolidine

Objective: To synthesize (S)-4-Carboxy-5,5-dimethylthiazolidine via the condensation of D-penicillamine and formaldehyde.

Materials:

-

D-Penicillamine

-

Formaldehyde (37% aqueous solution)

-

Methanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve D-penicillamine (14.9 g, 0.1 mol) in 100 mL of methanol.

-

Addition of Formaldehyde: To the stirred solution, add formaldehyde (8.1 mL, 0.1 mol) dropwise at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (4:1).

-

Work-up and Isolation: Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add 100 mL of diethyl ether and stir for 30 minutes to precipitate the product.

-

Purification: Collect the white precipitate by vacuum filtration and wash with two 20 mL portions of cold diethyl ether.

-

Drying: Dry the purified product under vacuum to a constant weight.

Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the C4-proton, the methylene protons of the thiazolidine ring, and the gem-dimethyl protons. The carboxylic acid and amine protons will also be present.

-

¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the two methyl carbons, the C4 and C5 carbons of the thiazolidine ring, the methylene carbon, and the carboxyl carbon.

-

Mass Spectrometry (ESI-MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z 162.05.

III. Applications in Drug Development

The rigid scaffold of (S)-4-Carboxy-5,5-dimethylthiazolidine makes it a valuable starting material for the synthesis of a wide array of biologically active molecules.

A. Intermediate in the Synthesis of β-Lactam Antibiotics

One of the most significant applications of this molecule is as a key intermediate in the semi-synthesis of penicillins, such as amoxicillin.[3] The thiazolidine ring is a core component of the penicillin structure. The (S)-stereochemistry at the 4-position is crucial for the antibacterial activity of the final product. The synthesis involves the coupling of the thiazolidine intermediate with a side chain, followed by the formation of the β-lactam ring.

B. Scaffold for Anticancer Agents

The thiazolidinone core, a close derivative of thiazolidine, is a well-established pharmacophore in the development of anticancer agents.[4] Derivatives have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazolidinone Derivative | MCF-7 (Breast) | 1.50 | [5] |

| Thiazolidinone Derivative | MDA-MB-231 (Breast) | 1.27 | [5] |

| Isatin-based Thiazolidinone | HT-29 (Colon) | 5.42 | [5] |

| Isatin-based Thiazolidinone | HepG2 (Liver) | 4.97 | [5] |

The anticancer activity of many thiazolidinone derivatives is attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.[6][7]

C. Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, apoptosis, and angiogenesis. Its dysregulation is a hallmark of many cancers. Thiazolidinone-based compounds have been identified as potent inhibitors of this pathway, often targeting one or more of the key kinases (PI3K, Akt, mTOR).

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazolidinone-based compounds.

The ability to readily synthesize a diverse library of derivatives from the (S)-4-Carboxy-5,5-dimethylthiazolidine scaffold allows for the systematic exploration of SAR to optimize potency and selectivity against these kinase targets.

IV. Enantioselective Synthesis: The Role of Enzymatic Resolution

While the use of chiral starting materials like D-penicillamine can provide the desired (S)-enantiomer, racemic syntheses followed by resolution are also common strategies in medicinal chemistry. Lipase-catalyzed kinetic resolution is a powerful tool for separating enantiomers of chiral carboxylic acids and esters.[8][9]

Conceptual Workflow: Lipase-Catalyzed Kinetic Resolution

Objective: To separate a racemic mixture of a 5,5-dimethylthiazolidine-4-carboxylic acid ester.

Principle: A lipase enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted.

Figure 2: Conceptual workflow for the lipase-catalyzed kinetic resolution of a racemic 5,5-dimethylthiazolidine-4-carboxylic acid ester.

This enzymatic approach offers a green and highly selective alternative to traditional chiral chromatography for obtaining enantiomerically pure compounds.

V. Conclusion and Future Perspectives

(S)-4-Carboxy-5,5-dimethylthiazolidine is a testament to the power of privileged scaffolds in drug discovery. Its straightforward synthesis, inherent chirality, and versatile chemical handles make it an invaluable building block for medicinal chemists. From its established role in the synthesis of life-saving antibiotics to its potential as a foundation for novel anticancer therapies targeting critical signaling pathways, the applications of this seemingly simple molecule are vast and continue to expand. As our understanding of disease biology deepens, the ability to rapidly generate and screen diverse libraries of compounds derived from such foundational scaffolds will be paramount in the development of the next generation of targeted therapeutics.

VI. References

-

(s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA. (URL: [Link])

-

Synthesis of D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid - PrepChem.com. (URL: [Link])

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (URL: [Link])

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (URL: [Link])

-

Thiazolidines: Synthesis and Anticancer Activity. (URL: [Link])

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (URL: [Link])

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. (URL: [Link])

-

5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID, (RS)- - gsrs. (URL: [Link])

-

EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids. (URL: [Link])

-

1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (URL: [Link])

-

Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters. (URL: [Link])

-

The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. (URL: [Link])

-

ChemInform Abstract: (2R,4S)-2Aminomethyl5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid Dihydrochloride: Synthesis, Epimerization, and Derivatives. (URL: [Link])

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (URL: [Link])

-

Organic total synthesis method of D-penicillamine. (URL: )

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (URL: [Link])

-

4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). (URL: [Link])

-

Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells. (URL: [Link])

-

1 H-and 13 C-NMR chemical shifts for compound 7. (URL: [Link])

-

4-Thiazolidinone Derivatives as MMP Inhibitors in Tissue Damage: Synthesis, Biological Evaluation and Docking Studies. (URL: [Link])

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (URL: [Link])

-

Dynamic kinetic resolution for the synthesis of esters, amides and acids using lipases. (URL: [Link])

-

Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. (URL: [Link])

-

Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (URL: [Link])

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. An efficient, safe, and scalable method for the preparation of d- and l-penicillamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies [mdpi.com]

- 6. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells [mdpi.com]

- 8. Resolution of racemic carboxylic acids via the lipase-catalyzed irreversible transesterification of vinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Constrained Peptides: An In-Depth Technical Guide to (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE

Introduction: A Chiral Scaffold of Therapeutic Promise

(S)-4-Carboxy-5,5-dimethylthiazolidine, a conformationally restricted analog of proline, stands as a pivotal chiral building block in the landscape of modern medicinal chemistry and drug discovery. Derived from D-penicillamine, this heterocyclic compound offers a unique structural scaffold that has proven invaluable in the synthesis of a diverse array of bioactive molecules, ranging from potent anti-inflammatory and anti-cancer agents to innovative β-lactamase inhibitors.[1][2] Its rigid thiazolidine ring system imparts a specific three-dimensional geometry to peptide backbones, a feature that researchers adeptly exploit to enhance biological activity, improve metabolic stability, and fine-tune receptor binding affinity. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a thorough exploration of the synthesis, properties, and applications of this versatile synthetic intermediate.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of (S)-4-carboxy-5,5-dimethylthiazolidine is paramount for its effective utilization in synthesis and drug design. The following table summarizes its key identifiers and physical characteristics.

| Property | Value | Reference |

| IUPAC Name | (4S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Synonyms | (S)-5,5-Dimethylthiazolidine-4-carboxylic acid, D-Penicillamine-formaldehyde adduct | [3] |

| CAS Number | 22916-26-3 | [4] |

| Molecular Formula | C6H11NO2S | [5] |

| Molecular Weight | 161.22 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 206 °C (decomposes) | [6] |

Spectroscopic analysis is crucial for the unambiguous identification and characterization of (S)-4-carboxy-5,5-dimethylthiazolidine. While comprehensive spectral data for the unprotected form can be found in specialized databases, the following provides an overview of expected spectroscopic features based on its structure and data from closely related derivatives.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups as singlets, the methine proton at the chiral center (C4), and the methylene protons of the thiazolidine ring. The chemical shifts and coupling constants of these protons are sensitive to the solvent and the protonation state of the amine and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the quaternary carbon (C5), the two methyl carbons, the chiral methine carbon (C4), the methylene carbon (C2), and the carboxyl carbon. The chemical shift of the carboxyl carbon is typically in the range of 170-180 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which often overlaps with the N-H stretching vibration. A strong carbonyl (C=O) stretching absorption will be observed around 1700-1750 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE: A Detailed Protocol

The most common and efficient method for the synthesis of (S)-4-carboxy-5,5-dimethylthiazolidine is the cyclocondensation reaction between D-penicillamine and an aldehyde, typically formaldehyde.[7] This reaction proceeds readily under mild conditions and generally affords the desired product in high yield.

Reaction Principle

The synthesis involves the nucleophilic attack of the amino group of D-penicillamine on the carbonyl carbon of formaldehyde, followed by an intramolecular cyclization through the thiol group attacking the resulting iminium ion. This forms the stable five-membered thiazolidine ring.

Caption: General reaction scheme for the synthesis.

Experimental Protocol

Materials:

-

D-Penicillamine

-

Formaldehyde (37% aqueous solution)

-

Methanol

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve D-penicillamine in a mixture of methanol and deionized water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a stoichiometric equivalent of a 37% aqueous formaldehyde solution to the cooled D-penicillamine solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, concentrate the solution under reduced pressure to remove the methanol.

-

The resulting aqueous solution is then cooled, and the product is precipitated by the addition of cold diethyl ether.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Applications in Drug Discovery and Development

The rigid, chiral scaffold of (S)-4-carboxy-5,5-dimethylthiazolidine makes it a highly valuable building block in the design and synthesis of novel therapeutic agents. Its conformational constraint as a proline mimic is a key feature that medicinal chemists leverage to enhance the pharmacological properties of peptides and small molecules.[6]

As a Conformationally Restricted Proline Mimic

Proline plays a critical role in determining the secondary structure of peptides and proteins due to the conformational rigidity of its pyrrolidine ring. (S)-4-Carboxy-5,5-dimethylthiazolidine serves as an excellent mimic of proline, with the thiazolidine ring imposing even greater conformational constraints. This "locked" conformation can lead to peptides with enhanced receptor binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles. The gem-dimethyl group at the 5-position further restricts the puckering of the thiazolidine ring, providing a predictable and stable conformation.

Caption: The impact of proline mimicry on peptide properties.

Case Study: Synthesis of β-Lactamase Inhibitors

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a significant global health threat.[1][2] (S)-4-Carboxy-5,5-dimethylthiazolidine has been instrumental in the development of novel β-lactamase inhibitors. These inhibitors are designed to covalently bind to and inactivate the β-lactamase enzyme, thereby protecting the co-administered β-lactam antibiotic from degradation.

One notable example is the use of this thiazolidine derivative in the synthesis of penam sulfones. The synthesis typically involves the coupling of the thiazolidine carboxylic acid with a suitable side chain, followed by the formation of the β-lactam ring and subsequent oxidation of the sulfur atom to a sulfone. The rigid thiazolidine core helps to correctly orient the molecule within the active site of the β-lactamase.

Illustrative Synthetic Workflow:

Caption: A simplified workflow for synthesizing β-lactamase inhibitors.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for (S)-4-carboxy-5,5-dimethylthiazolidine may not be readily available from all suppliers, general precautions for handling fine chemicals should be observed. Based on the safety data for structurally related thiazolidine derivatives, the following handling guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[7]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[8]

Conclusion: A Versatile Tool for Future Drug Discovery

(S)-4-Carboxy-5,5-dimethylthiazolidine has firmly established itself as a cornerstone in the edifice of modern synthetic and medicinal chemistry. Its unique combination of chirality, conformational rigidity, and synthetic accessibility makes it an invaluable tool for the design and construction of novel therapeutic agents with enhanced pharmacological profiles. As the quest for more potent and selective drugs continues, the strategic incorporation of this remarkable thiazolidine derivative will undoubtedly continue to fuel innovation and drive progress in the field of drug discovery for years to come.

References

- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Adv., 2023, 13, 20138-20148.

- A concise synthesis of a β-lactamase inhibitor. Org. Lett., 2011, 13, 5480-5483.

- Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Annals of R.S.C.B., 2021, 25, 4653-4663.

- Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Ne. J. Inflamm. Res., 2022, 15, 3643-3661.

- Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Adv., 2023, 13, 20138-20148.

- 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. ACS Med. Chem. Lett., 2011, 2, 539-543.

- Synthesis and Bioactivity of Thiazolethioacetamides as Potential Metallo-β-Lactamase Inhibitors. Molecules, 2020, 25, 1334.

-

Global Substance Registration System. 5,5-DIMETHYLTHIAZOLIDINE-4-CARBOXYLIC ACID, (RS)-. Available at: [Link].

-

PrepChem. Synthesis of D,L-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid. Available at: [Link].

-

PubChem. 4-Thiazolidinecarboxylic acid, 5,5-dimethyl-2-(1-methylethyl)-, hydrochloride (1:1). Available at: [Link].

- An efficient, safe, and scalable method for the preparation of d- and l-penicillamines. Org. Biomol. Chem., 2015, 13, 7277-7282.

- Google Patents. Process of preparing penicillamine. US4045479A.

- The interaction of D-penicillamine with aldehydes and ketones: 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. Can. J. Chem., 1986, 64, 1052-1057.

- Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egypt. J. Chem., 2022, 65, 403-413.

- Chemical suppliers. (s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid.

- Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. J. Org. Chem., 2005, 70, 6483-6491.

- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant J., 2024, 117, 115-130.

- The pKa Distribution of Drugs: Application to Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 2007, 10, 639-648.

Sources

- 1. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA [americanchemicalsuppliers.com]

- 4. 22916-26-3|(S)-5,5-Dimethylthiazolidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. L-5,5-Dimethylthiazolidine-4-carboxylic acid | 72778-00-8 [chemicalbook.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE: A Versatile Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical and physical properties, synthesis, diverse biological activities, and applications as a chiral building block in the design of novel therapeutic agents.

Introduction: Unveiling a Key Synthetic Intermediate

(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE, a derivative of the amino acid D-penicillamine, serves as a crucial intermediate in both organic and medicinal chemistry. Its rigid, five-membered ring structure, incorporating a sulfur and a nitrogen atom, along with a chiral center, makes it an attractive scaffold for the synthesis of a wide array of biologically active molecules. This guide will explore the fundamental aspects of this compound, providing practical insights for its utilization in a research and development setting. Notably, it is recognized for its role as an intermediate in the synthesis of antibiotics, such as Amoxicillin.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is paramount for its effective handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₂S | [1] |

| Molecular Weight | 161.22 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 206 °C (decomposes) | [2] |

| Boiling Point | 317.3 ± 37.0 °C (Predicted) | [2] |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.11 ± 0.40 (Predicted) | [2] |

| Solubility | Soluble in Dichloromethane, DMSO, Methanol | [2] |

Spectroscopic Data for Structural Elucidation

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups at the C5 position, the proton at the C4 chiral center, and the methylene protons at the C2 position.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carboxyl carbon, the chiral carbon at C4, the quaternary carbon at C5, the two methyl carbons, and the methylene carbon at C2.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, a C=O stretch, and C-N and C-S stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Manufacturing

The primary route for the synthesis of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE involves the condensation reaction between D-penicillamine and an aldehyde, typically formaldehyde. This reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization.

Conceptual Synthesis Workflow

The synthesis can be visualized as a two-step process occurring in a single pot.

Caption: Conceptual workflow for the synthesis of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE.

Detailed Experimental Protocol

The following protocol outlines a general procedure for the synthesis of thiazolidine-4-carboxylic acid derivatives, which can be adapted for the specific synthesis of the title compound.[2]

Materials:

-

D-Penicillamine

-

Formaldehyde (or other suitable aldehyde)

-

Sodium Acetate

-

Ethanol

-

Distilled Water

Procedure:

-

Dissolution of D-Penicillamine: Dissolve D-penicillamine in distilled water.

-

Addition of Base: Add sodium acetate to the solution to act as a base.

-

Aldehyde Addition: Add the aldehyde (e.g., formaldehyde) dissolved in ethanol to the reaction mixture.

-

Reaction: Stir the mixture vigorously at room temperature for approximately 24 hours.

-

Precipitation: Cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the precipitate by suction filtration.

-

Washing and Drying: Wash the solid product with cold ethanol and dry under vacuum.

Rationale: The use of sodium acetate helps to deprotonate the amino group of D-penicillamine, increasing its nucleophilicity for the initial attack on the carbonyl carbon of the aldehyde. The reaction is typically carried out at room temperature to avoid potential side reactions and decomposition.

Biological Significance and Therapeutic Applications

The thiazolidine scaffold is a privileged structure in medicinal chemistry, and (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE and its derivatives have demonstrated a wide range of biological activities.

Cysteine Prodrug and Antioxidant Activity

One of the most significant biological roles of this compound is its function as a prodrug of L-cysteine.[4] The thiazolidine ring can undergo non-enzymatic ring-opening in vivo to release cysteine.[4] This property is particularly valuable as cysteine is a precursor to the major intracellular antioxidant, glutathione (GSH). By delivering cysteine, these compounds can help to replenish depleted GSH levels, thereby protecting cells from oxidative stress. This mechanism underlies the observed antioxidant properties of many thiazolidine derivatives.[2]

Caption: Mechanism of action as a cysteine prodrug and its antioxidant effect.

Applications in Drug Discovery

The unique structural features of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE make it a valuable building block for the development of various therapeutic agents.

-

Anti-inflammatory and Anti-cancer Agents: Derivatives of this compound have shown promise in the development of anti-inflammatory and anti-cancer drugs.[5] The thiazolidine ring can serve as a scaffold to which various pharmacophores can be attached to target specific enzymes or receptors involved in inflammation and cancer pathways.

-

Neuraminidase Inhibitors: Thiazolidine-4-carboxylic acid derivatives have been investigated as potential inhibitors of influenza neuraminidase, an essential enzyme for the replication of the influenza virus.[6] Some derivatives have demonstrated potent inhibitory activity against the H7N3 strain.[6]

-

Constrained Proline Analog for SAR Studies: The rigid structure of 5,5-dimethylthiazolidine-4-carboxylic acid has been utilized as a constrained analog of proline to probe the conformational requirements of peptide-receptor interactions. For instance, its incorporation into angiotensin II analogs has led to the identification of potent agonists and antagonists, providing valuable insights into the receptor-bound conformation of the peptide.[7]

Table 2: Examples of Biological Activities of Thiazolidine-4-Carboxylic Acid Derivatives

| Derivative Class | Biological Activity | Target/Mechanism | Reference |

| N,N'-(1,4-phenylene) bis(3-acetyl-2-arylthiazolidine-4-carboxamide) | Antibacterial (S. aureus) | - | [8] |

| N,N'-(1,4-phenylene) bis(3-acetyl-2-arylthiazolidine-4-carboxamide) | Anticancer (PC3 cells) | EGFR Inhibition (predicted) | [8] |

| Substituted Thiazolidine-4-carboxylic acids | Influenza Neuraminidase Inhibition | Neuraminidase | [6] |

| Angiotensin II analogs with 5,5-dimethylthiazolidine-4-carboxylic acid | Agonist/Antagonist | Angiotensin II Receptor | [7] |

| 2-Aryl thiazolidine-4-carboxylic acids | Antioxidant | DPPH radical scavenging | [2] |

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the quality control of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable technique for the analysis of this compound. A general method for the analysis of thiazolidine-4-carboxylic acids in human serum has been reported and can be adapted.[9][10]

Table 3: General HPLC Conditions for Thiazolidine-4-Carboxylic Acids

| Parameter | Condition |

| Column | C18 stationary phase |

| Mobile Phase | Methanol/Water gradient with an acidic modifier (e.g., acetic acid) |

| Detection | UV |

| Sample Preparation | Solid Phase Extraction (SPE) for complex matrices |

Rationale: The C18 column provides good retention for this moderately polar compound. The acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better peak shape and retention.

Safety and Handling

(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: The compound may be harmful if swallowed, in contact with skin, or inhaled. It can cause skin and eye irritation.

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is a versatile and valuable chiral building block with significant potential in medicinal chemistry and drug development. Its role as a cysteine prodrug offers a promising strategy for combating oxidative stress-related diseases. Furthermore, its rigid scaffold provides a solid foundation for the design of potent and selective inhibitors of various biological targets. This guide has provided a comprehensive overview of its properties, synthesis, biological activities, and analytical methods to aid researchers in harnessing the full potential of this important molecule.

References

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available from: [Link]

-

Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

-

Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. Available from: [Link]

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life Acad. of NanoBioScience. Available from: [Link]

-

Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. Available from: [Link]

-

Synthesis of thiazolidine-4-carboxylic acid derivatives. ResearchGate. Available from: [Link]

-

An investigation of angiotensin II agonist and antagonist analogues with 5,5-dimethylthiazolidine-4-carboxylic acid and other constrained amino acids. PubMed. Available from: [Link]

- CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid. Google Patents.

-

High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. Chemical Papers. Available from: [Link]

-

New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. Available from: [Link]

- US4045479A - Process of preparing penicillamine. Google Patents.

-

The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. National Institutes of Health. Available from: [Link]

-

2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. ACS Publications. Available from: [Link]

-

Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. PubMed. Available from: [Link]

-

ChemInform Abstract: (2R,4S)-2Aminomethyl5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid Dihydrochloride: Synthesis, Epimerization, and Derivatives. ResearchGate. Available from: [Link]

-

Cysteine Donor-Based Brain-Targeting Prodrug: Opportunities and Challenges. National Institutes of Health. Available from: [Link]

-

High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples. chem.sk. Available from: [Link]

-

Design, Synthesis and Initial In Vitro Evaluation of Novel Prodrugs for the Treatment of Cystinosis. ResearchGate. Available from: [Link]

-

The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available from: [Link]

-

Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives. ResearchGate. Available from: [Link]

-

2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. PubMed. Available from: [Link]

-

(s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers USA. Chemical Register. Available from: [Link]

-

HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. ResearchGate. Available from: [Link]

-

Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors. ResearchGate. Available from: [Link]

-

Synthesis, In Silico and Pharmacological Evaluation of New Thiazolidine-4-Carboxylic Acid Derivatives Against Ethanol-Induced Ne. ZU Scholars. Available from: [Link]

-

Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. National Institutes of Health. Available from: [Link]

-

A potential new prodrug for the treatment of cystinosis: Design, synthesis and in-vitro evaluation. ResearchGate. Available from: [Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Royal Society of Chemistry. Available from: [Link]

-

1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. ResearchGate. Available from: [Link]

-

Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. MDPI. Available from: [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. pjps.pk [pjps.pk]

- 3. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]

- 4. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biomall.in [biomall.in]

- 8. researchgate.net [researchgate.net]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. chem.sav.sk [chem.sav.sk]

An In-Depth Technical Guide to (S)-4-Carboxy-5,5-dimethylthiazolidine: From Discovery to Synthesis

Introduction: A Molecule of Significance

(S)-4-Carboxy-5,5-dimethylthiazolidine, often referred to in literature as L-5,5-Dimethylthiazolidine-4-carboxylic acid, is a chiral heterocyclic compound of significant interest to the pharmaceutical and synthetic chemistry sectors. Its structure is intrinsically linked to the antibiotic penicillin, from which its parent amino acid, D-penicillamine, is derived.[1] This guide provides an in-depth exploration of its discovery, the causal logic behind its primary synthesis routes, detailed experimental protocols, and its applications as a crucial building block in drug development. For researchers and drug development professionals, understanding the nuances of this molecule's synthesis and properties is key to leveraging its full potential.

The core value of (S)-4-Carboxy-5,5-dimethylthiazolidine lies in its stereochemically defined structure. The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen, provides a rigid scaffold.[2] The gem-dimethyl group at the C5 position and the carboxylic acid at the C4 position offer specific steric and electronic properties, making it a valuable chiral intermediate for creating complex, biologically active molecules.[3]

Genesis and Scientific Importance

The discovery of thiazolidine compounds is rooted in the early 20th-century research on sulfur-containing amino acids and the subsequent explosion of research following the discovery of penicillin. Penicillin's core structure features a fused β-lactam and thiazolidine ring system.[4] Chemical degradation studies of penicillin yielded D-penicillamine ( (R)-2-amino-3-mercapto-3-methylbutanoic acid), a key degradation product.[5][6]

The ability to form a thiazolidine ring by condensing an aminothiol like cysteine or penicillamine with an aldehyde or ketone has been a fundamental reaction in organic chemistry for decades.[7][8] (S)-4-Carboxy-5,5-dimethylthiazolidine is the direct product of the condensation between D-penicillamine and formaldehyde. This reaction mimics biological processes and provides a stable, cyclic analog of the parent amino acid, effectively protecting the reactive amine and thiol groups.[9] Its importance is underscored by its role as a precursor in the synthesis of anti-inflammatory agents, enzyme inhibitors, and other novel therapeutics.[3][10]

Core Synthesis Strategy: The Condensation of D-Penicillamine and Formaldehyde

The most reliable and widely adopted method for synthesizing (S)-4-Carboxy-5,5-dimethylthiazolidine is the direct condensation of D-penicillamine with formaldehyde. This reaction is efficient, high-yielding, and proceeds with retention of stereochemistry at the C4 position.

Mechanistic Rationale

The synthesis is a classic example of heterocyclic ring formation driven by the nucleophilicity of the amine and thiol groups of D-penicillamine. The process can be broken down into two key stages:

-

Imine/Thiohemiaminal Formation: The primary amine of D-penicillamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This initially forms a transient hemiaminal, which readily dehydrates to form a Schiff base (iminium ion). Concurrently, the thiol group can attack formaldehyde to form a hemithioacetal.

-

Intramolecular Cyclization: The highly nucleophilic thiol group then attacks the electrophilic carbon of the iminium ion in an intramolecular fashion. This ring-closing step is thermodynamically favorable, leading to the formation of the stable five-membered thiazolidine ring.

The reaction is typically performed in an aqueous or alcoholic solvent, where the starting materials are soluble and the equilibrium favors the formation of the cyclic product.

Detailed Experimental Protocol

This protocol is a validated, self-contained procedure for the gram-scale synthesis of the target compound.

Materials:

-

D-Penicillamine (FW: 149.21 g/mol )

-

Formaldehyde (37% solution in water)

-

Methanol (MeOH)

-

Diethyl Ether (Et₂O)

-

Deionized Water (DI H₂O)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g (67.0 mmol) of D-penicillamine in 100 mL of DI H₂O.

-

While stirring vigorously at room temperature, add 5.5 mL (73.7 mmol, 1.1 eq) of a 37% aqueous formaldehyde solution dropwise over 5 minutes.

-

A clear solution will form initially, followed by the rapid precipitation of a white solid.

-

Continue stirring the resulting thick white slurry at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with two 50 mL portions of cold DI H₂O, followed by one 50 mL portion of cold diethyl ether to aid in drying.

-

Dry the product under high vacuum at 40-50°C for 12-18 hours. The expected yield is typically >95% of a fine white crystalline solid.

Self-Validation: The product's purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis without further purification.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps from starting materials to the final, purified product.

Sources

- 1. D-Penicillamine prolongs survival and lessens copper-induced toxicity in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. chemimpex.com [chemimpex.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Opening of the thiazolidine ring of penicillin derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Thiazolidine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE

Abstract

(S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is a heterocyclic compound belonging to the thiazolidine class of molecules, which are recognized for their therapeutic potential, primarily as prodrugs. This technical guide provides a comprehensive analysis of its core mechanism of action. We will explore its function as a prodrug of D-penicillamine, its subsequent role in modulating intracellular thiol pools, and its dual pharmacodynamic effects as both a potent antioxidant and a mucolytic agent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the biochemical pathways, validated experimental protocols to probe its activity, and quantitative data to support its mechanistic functions.

Introduction: The Thiazolidine Scaffold as a Pro-Drug Moiety

Thiazolidine derivatives are a versatile class of compounds synthesized through the condensation of a thiol-containing amino acid with an aldehyde or ketone.[1] (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is formed from the condensation of D-penicillamine (3-mercapto-D-valine) and formaldehyde.[2] The resulting thiazolidine ring is a stable, yet metabolically labile, structure that effectively "masks" the reactive sulfhydryl (thiol) and amine groups of the parent amino acid.[3]

This "masked" configuration is central to its function as a prodrug. Prodrugs are inactive or less active molecules that are metabolically converted into the active pharmacological agent within the body.[4] The thiazolidine structure enhances the stability and bioavailability of the parent amino acid, D-penicillamine, allowing for efficient delivery to target cells where it can be released to exert its therapeutic effects.[5]

The Core Mechanism: Intracellular Delivery and Bioactivation

The primary mechanism of action of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is its function as a cellular delivery system for D-penicillamine.

Metabolic Activation Pathway

Once transported into the cell, the thiazolidine ring undergoes hydrolysis to release D-penicillamine and formaldehyde. While some thiazolidine derivatives can be opened enzymatically by proline oxidase or other lyases, many 2-substituted thiazolidines also open via non-enzymatic, pH-dependent hydrolysis under physiological conditions.[6][7][8] This intracellular cleavage is the critical bioactivation step.

The released D-penicillamine, a trifunctional molecule with thiol, amine, and carboxylic acid groups, is the active pharmacological entity responsible for the downstream effects.[9]

Caption: Antioxidant mechanism of released D-Penicillamine.

Mucolytic Activity

In the respiratory tract, the viscosity of mucus is largely determined by the glycoprotein mucin. Mucin polymers are cross-linked by disulfide bonds (-S-S-), creating a dense, gel-like network. Conditions like chronic bronchitis and cystic fibrosis are characterized by mucus hypersecretion and increased viscoelasticity, leading to impaired mucociliary clearance.

Thiol-containing compounds, known as mucolytics, function by cleaving these disulfide bonds. The free sulfhydryl group of D-penicillamine acts as a reducing agent, breaking the -S-S- bonds within the mucin network and forming mixed disulfides. This action depolymerizes the mucin matrix, significantly reducing the viscosity and elasticity of the mucus, making it easier to expel from the airways.

Experimental Validation & Methodologies

The dual antioxidant and mucolytic activities of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE can be validated through robust in vitro assays.

Protocol: In Vitro Mucolytic Activity Assessment

This protocol quantifies the effect of the compound on the viscoelastic properties of mucus using a rheometer.

Objective: To measure the change in mucus viscosity and elasticity upon treatment.

Methodology:

-

Sample Preparation: Obtain a stable mucus simulant (e.g., porcine gastric mucin) or clinical sputum samples. Prepare a baseline solution of the mucus in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0).

-

Compound Preparation: Prepare stock solutions of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE and a positive control (e.g., N-acetylcysteine) at various concentrations.

-

Rheological Measurement:

-

Load approximately 500 µL of the mucus sample onto the plate of a calibrated rheometer (cone-plate or parallel-plate geometry is suitable). [10][11] * Allow the sample to equilibrate to 37°C.

-

Perform an oscillatory frequency sweep (e.g., 0.1 to 10 Hz) at a constant, low strain to determine the baseline storage modulus (G', elasticity) and loss modulus (G'', viscosity). [12]4. Treatment: Add a defined volume of the test compound or control to the mucus sample, mix gently, and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Post-Treatment Measurement: Repeat the oscillatory frequency sweep on the treated sample.

-

Data Analysis: Compare the G' and G'' values before and after treatment. A significant decrease in both moduli indicates effective mucolytic activity.

Caption: Experimental workflow for in vitro mucolytic assay.

Protocol: Intracellular Total Glutathione Quantification

This protocol uses the classic DTNB-based colorimetric assay to measure total glutathione levels in cultured cells following treatment.

Objective: To determine if the compound increases intracellular glutathione pools.

Methodology:

-

Cell Culture: Plate cells (e.g., A549 lung epithelial cells) in a 96-well plate and grow to ~80% confluency.

-

Treatment: Treat cells with varying concentrations of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE for a predetermined time (e.g., 12-24 hours). Include untreated controls.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in 80-100 µL of ice-cold assay buffer. [13] * To precipitate proteins, add a deproteinizing agent like 5% sulfosalicylic acid (SSA), vortex, and centrifuge at >8,000 xg for 10 minutes at 4°C. [14][15]4. Assay Reaction:

-

Transfer the supernatant (containing GSH) to a new 96-well plate.

-

Prepare a reaction mixture containing assay buffer, glutathione reductase (GR), and NADPH. [16] * Add the reaction mixture to each well containing the sample or GSH standards.

-

-

Color Development & Measurement:

-

Initiate the reaction by adding 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). DTNB reacts with GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). [17] * The glutathione reductase recycles oxidized glutathione (GSSG) back to GSH, amplifying the signal.

-

Measure the absorbance kinetically at 412 nm over 5 minutes using a microplate reader. [15]6. Data Analysis: Calculate the rate of TNB formation (change in absorbance per minute). Determine the GSH concentration in samples by comparing their rates to a standard curve generated with known GSH concentrations.

-

Quantitative Data Summary

While specific kinetic data for (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is not widely published, data from analogous thiazolidine-4-carboxylic acids provide valuable context.

| Parameter | Compound | Value | Significance | Reference |

| Enzyme Affinity (Km) | Thiazolidine-4(R)-carboxylic acid | 1.1 x 10⁻⁴ M | Demonstrates efficient binding to a metabolizing enzyme (proline oxidase). | [6] |

| Enzyme Velocity (Vmax) | Thiazolidine-4(R)-carboxylic acid | 5.4 µmol min⁻¹ mg⁻¹ | Indicates a rapid rate of metabolic conversion by proline oxidase. | [6] |

| Rheological Change | SA Mucus + TCEP (Reducing Agent) | ~5-fold decrease in G' | Shows that thiol-based reducing agents dramatically lower mucus elasticity. | [10][11] |

Conclusion

The mechanism of action of (S)-4-CARBOXY-5,5-DIMETHYLTHIAZOLIDINE is a sophisticated, multi-faceted process rooted in its identity as a prodrug. By facilitating the intracellular delivery of the active thiol-containing amino acid D-penicillamine, it leverages a dual therapeutic strategy. It directly counters oxidative stress by modulating the cellular redox environment and provides potent mucolytic action by chemically reducing the disulfide bonds that structure the mucus matrix. This elegant mechanism makes it and related thiazolidine derivatives compelling candidates for therapeutic development in respiratory diseases and other conditions where oxidative stress and mucus hyperviscosity are key pathological features. Further research should focus on elucidating the specific enzymes involved in its metabolism and its pharmacokinetic profile to fully optimize its clinical potential.

References

- Nagasawa, H. T., Goon, D. J., Muldoon, W. P., & Zera, R. T. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(5), 591–596.

- Girod, P., et al. (2022). Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer. Journal of Visualized Experiments, (182), e63724.

- BioVision Incorporated. (n.d.). Glutathione Colorimetric Assay Kit.

- Girod, P., et al. (2022). Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer. Journal of Visualized Experiments.

- Girod, P., et al. (2022). Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer.

- Hassan, A. A., et al. (2021). Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity. Annals of R.S.C.B., 25(1), 4653-4663.

- BioVision Incorporated. (n.d.). Glutathione Assay Kit (Colorimetric).

- ScienCell Research Laboratories. (n.d.). Total Glutathione Assay (TGA).

- AMSBIO. (n.d.). Glutathione Assay.

- Northwest Life Science Specialties, LLC. (n.d.). Total Glutathione (GSH) Assay.

- Abdul-Malek, S., et al. (2023).

- MacLeod, K. M. (1984). Bio-inorganic Effects of D-penicillamine in Children and in the Elderly.

- Drugs.com. (n.d.). Penicillamine Tablets: Package Insert / Prescribing Info.

- Izquierdo-Cubero, I., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)

- Curtis, T. A., et al. (2022). Generating an in vitro gut model with physiologically relevant biophysical mucus properties. Scientific Reports, 12(1), 2849.

- Ahmad, F., et al. (2012). A Rheological Evaluation of Various Mucus Gels for Use in In‐vitro Mucoadhesion Testing. Current Drug Delivery, 9(4), 403-410.

- Nagasawa, H. T., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry.

- Izquierdo-Cubero, I., et al. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation.

- Helmer, F., & Kiechel, J. R. (1989). Formation of thiazolidine-4-carboxylic acid represents a main metabolic pathway of 5-hydroxytryptamine in rat brain. Journal of Neurochemistry, 52(6), 1793-1800.

- Böhler, S., Wagner, K., & Bässler, K. H. (1989). [Metabolism of L-thiazolidine-4-carboxylic acid]. Infusionstherapie, 16(2), 82-86.

- Wikipedia. (n.d.). Penicillamine.

- Roberfroid, M. B. (1980). Metabolic activation of drugs in mutagenicity tests in vitro. Archives of Toxicology, 46(1-2), 181-193.

- Mashael, M. A., et al. (2022). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 27(19), 6241.

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. drugs.com [drugs.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolic activation of drugs in mutagenicity tests in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of thiazolidine-4-carboxylic acid represents a main metabolic pathway of 5-hydroxytryptamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Metabolism of L-thiazolidine-4-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Penicillamine - Wikipedia [en.wikipedia.org]

- 10. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer [jove.com]

- 11. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. assaygenie.com [assaygenie.com]

- 15. sciencellonline.com [sciencellonline.com]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. resources.amsbio.com [resources.amsbio.com]

(S)-4-Carboxy-5,5-dimethylthiazolidine: A Keystone in Modern Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Chiral Synthon

In the landscape of asymmetric synthesis, the demand for robust, reliable, and versatile chiral building blocks is perpetual. (S)-4-Carboxy-5,5-dimethylthiazolidine, often derived from D-penicillamine, has emerged as a cornerstone molecule, prized for its rigid stereochemical architecture and multifaceted reactivity. Its heterocyclic framework, featuring a sterically demanding gem-dimethyl group and key coordinating heteroatoms, provides an exceptional platform for inducing chirality in a vast array of chemical transformations. This guide delves into the core applications of this compound, elucidating the mechanistic principles that underpin its efficacy and providing practical insights for its application in research and development. From its role as a robust chiral auxiliary to its function as a precursor for powerful asymmetric catalysts, (S)-4-Carboxy-5,5-dimethylthiazolidine offers a predictable and efficient pathway to enantiomerically pure molecules, making it an invaluable tool in the synthesis of pharmaceuticals and other complex chiral targets.[1][2]

Part 1: The Mechanistic Underpinnings of Stereocontrol

The efficacy of (S)-4-Carboxy-5,5-dimethylthiazolidine and its derivatives in asymmetric synthesis stems from a combination of steric and electronic factors inherent to its structure. When acylated on the nitrogen atom, the resulting N-acylthiazolidinone can form a rigid, chelated enolate upon treatment with a Lewis acid and a base.

Key Structural Features Driving Selectivity:

-

Rigid Thiazolidine Ring: The five-membered ring provides a conformationally restricted scaffold.

-

C5 Gem-Dimethyl Group: This bulky substituent effectively blocks one face of the enolate, forcing incoming electrophiles to approach from the less hindered opposite face. This steric hindrance is the primary determinant of facial selectivity.

-

Chelation: The nitrogen and the exocyclic carbonyl oxygen of the acyl group coordinate to a Lewis acid (e.g., TiCl₄, Sn(OTf)₂), creating a rigid, planar, five- or six-membered chelated intermediate. This locks the conformation of the enolate and enhances the facial bias established by the gem-dimethyl group.

This predictable mode of action allows for the reliable formation of one diastereomer over the other in numerous carbon-carbon bond-forming reactions.[3]

Caption: Mechanism of stereocontrol via a chelated transition state.

Part 2: Core Application as a Chiral Auxiliary

One of the most powerful applications of (S)-4-Carboxy-5,5-dimethylthiazolidine is its use as a chiral auxiliary.[4] In this strategy, the achiral substrate of interest is covalently attached to the thiazolidine moiety. The resulting adduct then undergoes a diastereoselective reaction, guided by the stereochemistry of the auxiliary. A final, non-destructive cleavage step removes the auxiliary, yielding the enantiomerically enriched product and allowing for the auxiliary's recovery and reuse.[5][6]

Diastereoselective Aldol Reactions

N-acyl derivatives of thiazolidinones, particularly the N-acetyl and N-propionyl variants, are highly effective in acetate and propionate aldol reactions.[3][7][8] The formation of a titanium or tin(II) enolate, followed by reaction with an aldehyde, typically proceeds with high diastereoselectivity to furnish the syn-aldol product.[9] The stereochemical outcome is dictated by the auxiliary, often overriding any inherent chirality in the aldehyde.[3]

Table 1: Representative Diastereoselective Aldol Reactions

| N-Acyl Group | Lewis Acid | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Propionyl | TiCl₄ / DIPEA | Benzaldehyde | 97:3 | 70 | [9] |

| Propionyl | TiCl₄ / DIPEA | Isobutyraldehyde | 95:5 | 75 | [10] |

| Acetyl | Sn(OTf)₂ / N-Ethylpiperidine | Isobutyraldehyde | >95:5 | 88 | |

| Propionyl | TiCl₄ / (-)-Sparteine | Isobutyraldehyde | 2:98 (anti-selective) | 85 | [10] |

Note: The use of (-)-Sparteine as a base can invert the selectivity to favor the anti-product.

General Workflow for Chiral Auxiliary-Mediated Synthesis

The process follows a logical three-step sequence: attachment of the auxiliary, diastereoselective transformation, and cleavage to release the chiral product.

Caption: General workflow for using a recoverable chiral auxiliary.

Protocol 1: Cleavage of the N-Acyl Auxiliary

The removal of the auxiliary is a critical step, and the choice of reagent dictates the functional group of the final product.[5]

A. To Generate a Chiral Carboxylic Acid (Hydrolysis):

-

Dissolve the N-acyl thiazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water at 0 °C.

-

Add lithium hydroxide (LiOH, ~2.0 eq) and 30% hydrogen peroxide (H₂O₂, ~4.0 eq).

-

Stir the mixture at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peroxide.

-

Acidify the mixture with HCl and extract the carboxylic acid product with an organic solvent. The water-soluble auxiliary can be recovered from the aqueous layer.[6]

B. To Generate a Chiral Primary Alcohol (Reductive Cleavage):

-

Dissolve the adduct (1.0 eq) in anhydrous THF or diethyl ether at 0 °C under an inert atmosphere.

-

Add a solution of lithium borohydride (LiBH₄, ~2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Quench carefully by the slow addition of water or saturated aqueous NH₄Cl.

-

Extract the product and purify by chromatography. The auxiliary can be recovered during purification.[5]

Part 3: Precursor to High-Impact Chiral Catalysts

Beyond its role as a stoichiometric auxiliary, (S)-4-Carboxy-5,5-dimethylthiazolidine is a valuable precursor for the synthesis of highly effective chiral ligands and catalysts.[11][] This approach elevates its utility from a chiral auxiliary to a component of a catalytic asymmetric system, offering greater atom economy.

Synthesis of CBS-type Oxazaborolidine Catalysts

The Corey-Bakshi-Shibata (CBS) reduction is a landmark reaction in asymmetric synthesis, enabling the highly enantioselective reduction of prochiral ketones to secondary alcohols.[13] The catalyst is an oxazaborolidine, which can be synthesized from a proline-derived amino alcohol.[14] A closely related amino alcohol can be readily prepared from (S)-4-Carboxy-5,5-dimethylthiazolidine.

The synthesis involves two key steps:

-

Reduction of the Carboxylic Acid: The carboxylic acid functionality is reduced to a primary alcohol, typically using a strong reducing agent like LiAlH₄ or BH₃•THF. This yields the corresponding (S)-5,5-dimethylthiazolidin-4-yl)methanol.

-

Formation of the Oxazaborolidine: The resulting amino alcohol is then reacted with a borane source, such as borane-dimethyl sulfide complex (BMS) or a boronic acid, to form the active CBS catalyst.[15]

Caption: Synthesis pathway to a CBS-type catalyst.

The resulting thiazolidine-derived catalyst coordinates with borane to form the active species, which then directs the enantioselective reduction of ketones with high predictability and enantiomeric excess (ee).[11]

Conclusion

(S)-4-Carboxy-5,5-dimethylthiazolidine is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its rigid structure, dominated by the C5 gem-dimethyl group, provides a reliable platform for high diastereoselectivity when used as a chiral auxiliary in fundamental reactions like aldol additions. Furthermore, its ready conversion into chiral ligands for catalytic applications, such as CBS-type reductions, underscores its value and efficiency. For professionals in drug development and fine chemical synthesis, this compound represents a proven, scalable, and mechanistically well-understood pathway to achieving high levels of enantiomeric purity in complex molecular targets.[1][16][17]

References

- Crimmins, M. T. "New developments in the use of chiral N-acetyloxazolidinones in asymmetric synthesis." Chemical Reviews, 1998, 98(4), 1413-1444. [URL: https://pubs.acs.org/doi/abs/10.1021/cr970349d]

- Palomo, C., Oiarbide, M., & García, J. M. "Current progress in the asymmetric aldol addition reaction." Chemical Society Reviews, 2004, 33(2), 65-75. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/cs/b202901d]

- Evans, D. A., Bartroli, J., & Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981, 103(8), 2127-2129. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00398a058]

- Chem-Impex International. "Boc-(S)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid." Accessed January 17, 2026. [URL: https://www.cheimpex.com/product/boc-s-55-dimethyl-13-thiazolidine-4-carboxylic-acid]

- Nagao, Y., Yamada, S., Kumagai, T., Ochiai, M., & Fujita, E. "Asymmetric aldol condensation by means of a new chiral auxiliary, a thiazolidine derivative." Journal of the Chemical Society, Chemical Communications, 1985, (20), 1418-1420. [URL: https://pubs.rsc.org/en/content/articlelanding/1985/c3/c39850001418]

- Corey, E. J., Bakshi, R. K., & Shibata, S. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications." Journal of the American Chemical Society, 1987, 109(18), 5551-5553. [URL: https://pubs.acs.org/doi/10.1021/ja00252a056]

- Wikipedia. "CBS catalyst." Accessed January 17, 2026. [URL: https://en.wikipedia.

- BenchChem. "Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone." Accessed January 17, 2026. [URL: https://www.benchchem.com/application-notes/chiral-auxiliary-cleavage-of-r-4-benzyl-2-oxazolidinone]

- Hsiao, C. N., Liu, L., & Miller, M. J. "Asymmetric synthesis of β-lactams by ester enolate-imine condensations." The Journal of Organic Chemistry, 1987, 52(11), 2201-2206. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00387a014]

- Williams College. "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary." Accessed January 17, 2026. [URL: https://sites.williams.edu/jlovett/files/2015/09/Evans_Auxiliary_Experiment.pdf]

- SigutLabs. "Reagent of the month – CBS oxazaborolidine." Accessed January 17, 2026. [URL: https://sigutlabs.com/reagent-of-the-month-cbs-oxazaborolidine/]

- GuideChem. "(s)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid suppliers." Accessed January 17, 2026. [URL: https://www.guidechem.com/products/72778-00-8.html]

- Ead, H. A., & Metwalli, N. H. "Cleavage reactions of 4-thiazolidinone-2-thiones: synthesis and reactions of new 1,2,4-triazoles and their biological activities." Archiv der Pharmazie, 1990, 323(1), 57-58. [URL: https://onlinelibrary.wiley.com/doi/10.1002/ardp.19903230115]

- Wikipedia. "Chiral auxiliary." Accessed January 17, 2026. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]

- Del-Valle, M. A., Gamboa, C., & Perez, J. "Penicillamine as a ligand in the catalytic asymmetric reduction of ketones." Canadian Journal of Chemistry, 2002, 80(10), 1368-1372. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v02-164]

- BOC Sciences. "Diverse Chiral Ligand Synthesis Services." Accessed January 17, 2026. [URL: https://www.bocsci.com/diverse-chiral-ligand-synthesis-services.html]

- AK Scientific, Inc. "Chiral Synthesis." Accessed January 17, 2026. [URL: https://www.aksci.com/synthesis/chiral.html]

- Zhang, Y., et al. "Achiral and chiral ligands synergistically harness chiral self-assembly of inorganics." Science Advances, 2024, 10(42), eado8875. [URL: https://www.science.org/doi/10.1126/sciadv.ado8875]

- Riaz, M., et al. "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." Pakistan Journal of Pharmaceutical Sciences, 2015, 28(5), 1633-1638. [URL: https://www.pjps.pk/wp-content/uploads/2023/08/28-5-1633-1638-2015.pdf]

- Li, W. "Design and Synthesis of Chiral Ligands and Their Applications in Transition Metal-catalyzed Asymmetric Reactions." Penn State University Electronic Theses and Dissertations, 2012. [URL: https://etda.libraries.psu.

- Khan, I., et al. "Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A." Journal of Enzyme Inhibition and Medicinal Chemistry, 2025, 40(1), 2559575. [URL: https://www.tandfonline.com/doi/full/10.1080/17568919.2025.2559575]

- Davies, S. G., et al. "SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes." Tetrahedron: Asymmetry, 2003, 14(21), 3335-3349. [URL: https://www.sciencedirect.com/science/article/abs/pii/S095741660300623X]

- Zhang, L., et al. "Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries." Journal of Peptide Research, 2005, 66(6), 319-323. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/j.1399-3011.2005.00310.x]

- Abbas, S., et al. "Design, synthesis, biological assessment, and in silico analysis of bisthiazolidine amide derivatives as potential anti-bacterial and anti-prostate cancer agents." Green Chemistry Letters and Reviews, 2025. [URL: https://www.researchgate.

- Sigma-Aldrich. "Chiral Auxiliaries." Accessed January 17, 2026. [URL: https://www.sigmaaldrich.com/US/en/products/chemistry/asymmetric-synthesis/chiral-auxiliaries]

- Kim, D., & Lee, S. "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction." Organic Letters, 2012, 14(16), 4238-4241. [URL: https://pubs.acs.org/doi/10.1021/ol301931q]